molecular formula C5H5F3O2 B1304038 Methyl 2-(trifluoromethyl)acrylate CAS No. 382-90-1

Methyl 2-(trifluoromethyl)acrylate

Cat. No.: B1304038
CAS No.: 382-90-1
M. Wt: 154.09 g/mol
InChI Key: GTRBXMICTQNNIN-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)acrylate is an organic compound with the molecular formula C5H5F3O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique trifluoromethyl group, which imparts distinct chemical properties, making it valuable in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(trifluoromethyl)acrylate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(trifluoromethyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-(trifluoromethyl)acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(trifluoromethyl)acrylate involves its reactivity due to the presence of the trifluoromethyl group. This group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. The ester group can undergo hydrolysis, oxidation, or reduction, depending on the reaction conditions. The trifluoromethyl group also influences the compound’s physical properties, such as its boiling point and solubility .

Comparison with Similar Compounds

  • 2,2,2-Trifluoroethyl methacrylate
  • 2-(Trifluoromethyl)acrylic acid
  • Ethyl 4,4,4-trifluorocrotonate
  • 2,2,2-Trifluoroethyl acrylate

Comparison: Methyl 2-(trifluoromethyl)acrylate is unique due to its specific combination of the trifluoromethyl group and the ester functionality. This combination imparts distinct reactivity and physical properties compared to similar compounds. For example, 2,2,2-trifluoroethyl methacrylate has a similar trifluoromethyl group but differs in its ester moiety, leading to variations in reactivity and applications .

Properties

IUPAC Name

methyl 2-(trifluoromethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O2/c1-3(4(9)10-2)5(6,7)8/h1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRBXMICTQNNIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382061
Record name Methyl 2-(trifluoromethyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382-90-1
Record name Methyl 2-(trifluoromethyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 382-90-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Methyl 2-(trifluoromethyl)acrylate particularly interesting for 157-nm microlithography resist materials?

A1: The key lies in its transparency at the 157 nm wavelength. Fluorocarbon polymers, often incorporating this compound, exhibit higher transparency at this wavelength compared to many other materials. This is crucial for 157-nm microlithography, as it allows for more efficient light transmission during the photoresist process. Researchers have successfully synthesized polymers containing this compound and demonstrated their potential for 157-nm resist applications. []

Q2: How does incorporating this compound into Polyvinylidene fluoride (PVDF) impact its properties and potential applications?

A2: This modification introduces pendant phosphonic acid groups to the PVDF backbone. [] These groups drastically increase the polymer's hydrophilicity, evidenced by the significant decrease in water contact angle from 98° to 15°. This hydrophilic functionalized PVDF exhibits promising anticorrosion properties for steel, showcasing its potential in protective coatings.

Q3: Can this compound be used to create solid polymer electrolytes, and if so, what are the advantages?

A3: Yes, researchers successfully synthesized a random copolymer of vinylidene fluoride and this compound containing a cyclic carbonate side-chain (MAF-cyCB). [] This specific copolymer demonstrated desirable characteristics for solid polymer electrolytes, including high ionic conductivity, good mechanical strength, and a wide electrochemical stability window. These features make it a promising candidate for next-generation solid-state battery applications.

Q4: Are there alternative synthesis pathways for incorporating the structural features of this compound into polymers beyond direct copolymerization?

A4: Indeed, direct copolymerization of this compound, particularly with bulky substituents, can be challenging. To overcome this, researchers explored alternative strategies like synthesizing tricyclononene monomers with spatially distant electron-withdrawing groups or copolymerizing with carbon monoxide. [] These approaches offer potential routes to integrate the desired transparency-enhancing features into polymers for specific applications like 157-nm lithography.

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